molecular formula C8H14O3 B3048295 2-Pentanone, 4-(acetyloxy)-4-methyl- CAS No. 1637-25-8

2-Pentanone, 4-(acetyloxy)-4-methyl-

Cat. No.: B3048295
CAS No.: 1637-25-8
M. Wt: 158.19 g/mol
InChI Key: RVTGUPZJHHDWJE-UHFFFAOYSA-N
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Description

2-Pentanone, 4-(acetyloxy)-4-methyl- is an organic compound with the molecular formula C8H14O3 It is a derivative of 2-pentanone, where the 4-methyl group is substituted with an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 4-(acetyloxy)-4-methyl- typically involves the acetylation of 4-methyl-2-pentanone. This can be achieved through the reaction of 4-methyl-2-pentanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 2-Pentanone, 4-(acetyloxy)-4-methyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or Lewis acids can further enhance the efficiency of the acetylation process.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-(acetyloxy)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentanone, 4-(acetyloxy)-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-(acetyloxy)-4-methyl- involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ketone group can form hydrogen bonds with enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone: A simpler ketone without the acetyloxy group.

    4-Methyl-2-pentanone: Lacks the acetyloxy substitution.

    2-Pentanone, 4-(hydroxy)-4-methyl-: Contains a hydroxy group instead of an acetyloxy group.

Uniqueness

2-Pentanone, 4-(acetyloxy)-4-methyl- is unique due to the presence of both a ketone and an acetyloxy group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various applications.

Properties

IUPAC Name

(2-methyl-4-oxopentan-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(9)5-8(3,4)11-7(2)10/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTGUPZJHHDWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531562
Record name 2-Methyl-4-oxopentan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637-25-8
Record name 2-Methyl-4-oxopentan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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